Monohydroxy Etravirine
Overview
Description
Monohydroxy Etravirine is a derivative of Etravirine, which is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of human immunodeficiency virus type 1 infection . It is a potent inhibitor of HIV reverse transcriptase and retains activity against wild-type and most NNRTI-resistant HIV .
Synthesis Analysis
The synthesis of Etravirine involves several steps. CYP2C19 is primarily responsible for the formation of both the major monohydroxylated and dihydroxylated metabolites of ETR . These metabolites are produced via monomethylhydroxylation and dimethylhydroxylation of the dimethylbenzonitrile moiety .Molecular Structure Analysis
The molecular formula of Monohydroxy Etravirine is C20H15BrN6O2 . The molecular weight is 451.276 Da .Chemical Reactions Analysis
Etravirine and its metabolites are substrates of CYP2C19, CYP3A4, CYP2C9, UGT1A3, and UGT1A8 . UGT1A3 and UGT1A8 were demonstrated to glucuronidate a CYP3A4-dependent monohydroxylated product . Treatment of primary human hepatocytes with ETR resulted in increases in CYP3A4 mRNA levels .Physical And Chemical Properties Analysis
The physical and chemical properties of Monohydroxy Etravirine can be found on the PubChem database .Scientific Research Applications
Biotransformation and Metabolism : Etravirine (ETR) is metabolized into monohydroxylated and dihydroxylated metabolites primarily by CYP2C19 and CYP3A4. These metabolites are substrates for various cytochromes and UDP-glucuronosyltransferases, indicating their significance in the drug metabolism process (Yanakakis & Bumpus, 2012).
Pharmacokinetics and Pharmacodynamics : Etravirine exhibits moderate intersubject variability and is highly protein-bound. It is metabolized by cytochrome P450 (CYP) 3A, 2C9, and 2C19, with metabolites undergoing glucuronidation. Etravirine demonstrates a long elimination half-life and the necessity of administration following a meal due to lower exposures when taken on an empty stomach (Schöller-Gyüre et al., 2009).
Resistance and Efficacy in Treatment : The efficacy of Etravirine in HIV-1 treatment, especially in treatment-experienced patients, is influenced by the presence of NNRTI-associated mutations. Studies have shown that multiple mutations are required for decreased susceptibility to Etravirine, unlike first-generation NNRTIs (Seminari, Castagna, & Lazzarin, 2008).
Drug Interactions : Etravirine has potential for drug-drug interactions, especially through modulation of expression and function of several ABC transporters (Zembruski, Haefeli, & Weiss, 2010).
Plasma Exposure and Efficacy : The plasma exposure of Etravirine is associated with its virological efficacy. Studies suggest that specific cutoff values for Etravirine plasma concentrations can be indicative of virological success or failure (Calcagno et al., 2014).
Future Directions
properties
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-(hydroxymethyl)-5-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O2/c1-11-6-13(9-23)7-14(10-28)17(11)29-19-16(21)18(24)26-20(27-19)25-15-4-2-12(8-22)3-5-15/h2-7,28H,10H2,1H3,(H3,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEOCSSSLMRMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858135 | |
Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monohydroxy Etravirine | |
CAS RN |
1246815-68-8 | |
Record name | Monomethylhydroxy etravirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONOMETHYLHYDROXY ETRAVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZR677MYJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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